Pyrenophorol

Übersicht

Beschreibung

Pyrenophorol is a natural product isolated from the culture filtrates of the phytopathogenic fungus Stemphylium radicinum (C.M.I. 105654) Its chemical formula is C9H12O3

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Pyrenophorol erstrecken sich über mehrere wissenschaftliche Bereiche:

Chemie: Forscher untersuchen seine Reaktivität und sein Potenzial als synthetisches Zwischenprodukt.

Biologie: Untersuchungen konzentrieren sich auf seine biologische Aktivität, einschließlich antimikrobieller Eigenschaften.

Medizin: Seine potenziellen therapeutischen Wirkungen werden untersucht.

Industrie: Obwohl begrenzt, könnte this compound Anwendungen in Agrochemikalien oder Pharmazeutika finden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkung ausübt, ist noch unklar. Forscher vermuten, dass es mit bestimmten molekularen Zielstrukturen oder Signalwegen interagiert, aber weitere Studien sind notwendig, um dies zu klären.

Wirkmechanismus

Target of Action

Pyrenophorol is a macrodiolide, a class of natural products isolated from various fungi It’s known that macrodiolides like this compound exhibit various bioactivities, including strong antifungal, antihelmintic, and phytotoxic activity .

Mode of Action

A unique flavin enzyme, pyle, has been identified to catalyze the isomerization of the 4-alcohol-2,3-unsaturated part within the dilactone scaffold of this compound, forming a 1,4-diketone . This suggests that this compound may interact with its targets through this enzymatically catalyzed isomerization.

Biochemical Pathways

Given its antifungal and phytotoxic activities, it can be inferred that this compound likely interferes with essential biochemical pathways in fungi and plants, leading to their inhibition or death .

Pharmacokinetics

As a general rule, these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound

Result of Action

Given its antifungal and phytotoxic activities, it can be inferred that this compound likely induces cellular damage or dysfunction in fungi and plants, leading to their inhibition or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the toxicity of this compound varies among different aquatic organisms, suggesting that its action can be influenced by the specific characteristics of the organism and its environment

Biochemische Analyse

Biochemical Properties

Pyrenophorol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit seed germination but once the seed is germinated, this compound enhances root development but causes abnormal chlorophyll retention in leaf sections . It is soluble in ethanol, methanol, DMF, and DMSO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit human topoisomerase II α when used at concentrations of 75 and 100 μM . It is active against S. cerevisiae (MIC = 4 μM) and M. violaceum . This compound induces leaf necrosis and chlorophyll retention in wild oats .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. A unique flavoenzyme, PylE, has been identified that can catalyze the isomerization of the diolide scaffold’s 4-alcohol-2,3-unsaturated part, thereby forming a 1,4-diketone . Further understanding of PylE’s catalytic mechanism has been gained through mutagenesis experiments combined with molecular docking .

Temporal Effects in Laboratory Settings

It is known that this compound strongly inhibits bacterial bioluminescence, and this effect is almost complete within 5 minutes of exposure .

Metabolic Pathways

It is known that this compound is a product of a biosynthetic gene cluster responsible for producing C2 asymmetric 16-membered dilactones . The biosynthetic pathway of this compound dilactone has been elucidated .

Vorbereitungsmethoden

Die Syntheserouten für Pyrenophorol sind nicht umfassend dokumentiert, aber es kann aus den Kulturfiltraten von S. radicinum gewonnen werden. Industrielle Produktionsmethoden sind begrenzt, wahrscheinlich aufgrund seiner geringen Ausbeute.

Analyse Chemischer Reaktionen

Pyrenophorol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht gut etabliert. Weitere Untersuchungen sind erforderlich, um seine Reaktivität vollständig zu erforschen. Hauptprodukte, die aus diesen Reaktionen resultieren, sind noch Gegenstand der Forschung.

Vergleich Mit ähnlichen Verbindungen

Obwohl Pyrenophorol einzigartig ist, teilt es strukturelle Merkmale mit anderen Naturstoffen. Seine besonderen Eigenschaften heben es hervor. Ähnliche Verbindungen umfassen :

- Alternaria-abgeleitete Metaboliten

- Andere Pilz-Sekundärmetabolite

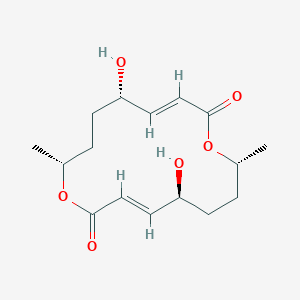

Eigenschaften

IUPAC Name |

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNDQOKFICJGL-UTBFYLPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448991 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22248-41-5 | |

| Record name | Pyrenophorol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.